L-Adenosine

Description

BenchChem offers high-quality L-Adenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Adenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

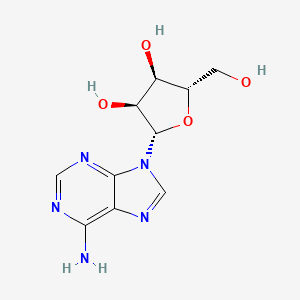

(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-DEGSGYPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of L-Adenosine Scaffolds in Antiviral Drug Discovery

The following technical guide details the therapeutic potential, mechanistic basis, and experimental validation of L-adenosine analogs in antiviral drug discovery.

Executive Summary

The exploration of L-nucleosides (the enantiomers of natural D-nucleosides) represents a paradigm shift in antiviral medicinal chemistry.[1][2] While natural cellular machinery has evolved to process D-nucleosides, viral polymerases—specifically the Reverse Transcriptases (RT) of HIV and HBV, and the RNA-dependent RNA polymerases (RdRp) of HCV—often exhibit a "stereochemical promiscuity."[1][2] They incorporate L-nucleoside triphosphates, leading to chain termination.[1][2]

L-Adenosine analogs offer a distinct advantage over their D-counterparts: metabolic orthogonality .[1][2] They are poor substrates for human adenosine deaminase (ADA) and mitochondrial DNA polymerase

Mechanistic Framework: The "L-Advantage"

The therapeutic index of nucleoside analogs is defined by the selectivity ratio: Viral Polymerase Inhibition / Host Polymerase Inhibition.[2]

Stereochemical Discrimination[1]

-

Viral Targets: HIV-1 RT and HBV Polymerase possess flexible active sites that can accommodate the "unnatural" L-configuration.[1][2] Once incorporated, the altered sugar geometry (L-ribose/L-deoxyribose) disrupts the helix, causing immediate or delayed chain termination.[1][2]

-

Host Safety: Human Pol

,ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

The Phosphorylation Bottleneck

A critical challenge for L-adenosine is activation.[2] Human Adenosine Kinase (ADK) is highly stereospecific for D-adenosine.[1][2] Consequently, L-adenosine analogs must often be designed to:

-

Act as substrates for less specific kinases like Deoxycytidine Kinase (dCK) .

-

Utilize ProTide technology (phosphoramidate prodrugs) to bypass the first phosphorylation step entirely.[1][2]

Pathway Visualization

The following diagram illustrates the differential processing of L-adenosine vs. D-adenosine, highlighting the safety mechanism.

Caption: Differential metabolic pathway of L-adenosine analogs showing resistance to deamination (ADA) and preferential viral inhibition over host toxicity.[1][2]

Chemical Synthesis: The L-Arabinose Route

To ensure stereochemical purity, synthesis should initiate from a chiral pool precursor rather than asymmetric synthesis.[1][2] L-Arabinose is the industry-standard starting material.[1][2]

Synthetic Workflow

-

Starting Material: L-Arabinose (naturally occurring L-sugar).[1][2]

-

Activation: Conversion to 1-O-acetyl or 1-chloro/bromo sugar.[1][2]

-

Vorbrüggen Coupling: Silylated

-benzoyladenine is coupled with the activated sugar using TMSOTf (Lewis acid catalyst).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Deprotection: Removal of benzoyl groups (typically NaOMe/MeOH) to yield L-Adenosine.[1][2]

Synthesis Diagram[2]

Caption: Step-wise chemical synthesis of L-Adenosine from L-Arabinose utilizing Vorbrüggen coupling conditions.

Preclinical Evaluation Protocols

As a self-validating system, every antiviral candidate must undergo paired efficacy and toxicity screening.[1][2]

Protocol A: Mitochondrial Toxicity (Pol Inhibition)

This assay is critical for L-nucleosides to prove their safety advantage over D-nucleosides.[1][2]

-

Objective: Quantify the reduction in mitochondrial DNA (mtDNA) relative to nuclear DNA (nDNA).[1][2]

-

Duration: 14 days (long-term exposure is required to deplete mtDNA).[1][2]

-

Methodology:

-

Seed HepG2 cells at

cells/well in 24-well plates. -

Treat with serial dilutions of L-adenosine analog (0.1

M – 100 -

Control: Include D-ddC (zalcitabine) as a positive toxicity control.

-

Harvest: Extract total DNA using a silica-column kit.

-

qPCR Analysis:

-

Calculation: Calculate relative mtDNA content (

).[1] A value < 50% indicates significant mitochondrial toxicity.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

Protocol B: Antiviral Efficacy (EC50 Determination)

-

Objective: Determine the effective concentration inhibiting 50% of viral replication.

-

Methodology:

-

Immediately add serial dilutions of the test compound.

-

Incubate for 5 days at 37°C.

-

Readout: MTT assay or CellTiter-Glo (luminescence) to measure cell viability. (Viral cytopathic effect kills untreated cells; effective drug protects them).[1][2]

-

Validation: Cytotoxicity (CC50) must be run in parallel on uninfected cells to ensure cell survival is due to antiviral effect, not drug toxicity.

Data Presentation: Comparative Profile

The following table summarizes the typical profile of an L-adenosine analog compared to its D-isomer.

| Parameter | D-Adenosine Analog | L-Adenosine Analog | Clinical Implication |

| ADA Susceptibility | High (Rapid deamination) | Negligible | L-analogs have longer plasma half-lives.[1][2] |

| Kinase Activation | Adenosine Kinase (ADK) | dCK / ProTide required | L-analogs often require prodrug strategies.[1][2] |

| Pol | Moderate to High | Very Low | L-analogs have superior safety profiles (less neuro/hepatotoxicity).[1] |

| Viral Resistance | M184V mutation (common) | Distinct profile | Useful in combination therapy to target resistant strains.[1][2] |

References

-

Mechanisms of Antiviral Nucleosides: De Clercq, E. (2001).[1][2] Antiviral drugs: current state of the art. Journal of Clinical Virology. Link

-

L-Nucleoside Toxicity: Lewis, W., et al. (2003).[1][2] Mitochondrial toxicity of antiviral drugs. Nature Medicine.[1][2] Link

-

Synthesis of L-Adenosine: Moyroud, E., & Strazzewski, P. (1999).[1][2] L-Ribonucleosides from L-xylose. Tetrahedron. Link

-

ProTide Technology: Mehellou, Y., et al. (2018).[1][2] The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. Link

-

Kinase Specificity: Van Rompay, A. R., et al. (2000).[1][2] Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics.[1][2][3][4][5] Link

Sources

A Technical Guide to the Role of L-Adenosine in Spiegelmer and L-Aptamer Development

Abstract

The development of oligonucleotide therapeutics has been historically challenged by their susceptibility to nuclease degradation in biological systems. Spiegelmers, L-oligonucleotides that are the mirror images of natural D-nucleic acids, offer a compelling solution by providing exceptional biostability while retaining high target affinity and specificity.[1][2] This guide provides an in-depth technical examination of the development of Spiegelmers, focusing on the pivotal role of the target's enantiomer in the selection process. Using adenosine, a biologically crucial nucleoside, as a model, we will dissect the methodology where L-adenosine becomes the indispensable tool for the discovery of a D-adenosine-binding Spiegelmer. We will explore the strategic rationale, the detailed experimental workflow of mirror-image SELEX, the chemical synthesis of the final L-aptamer, and the validation of its function, providing researchers and drug developers with a comprehensive framework for this powerful technology.

The Foundational Principle: Chirality in Nucleic Acid Recognition

In nature, biological systems are overwhelmingly homochiral. The sugars in nucleic acids (D-ribose and D-deoxyribose) and the amino acids in proteins (L-amino acids) are of a single stereoisomeric form. This stereospecificity extends to the enzymes that process them; nucleases, for instance, have active sites evolved to recognize and cleave the phosphodiester backbones of D-oligonucleotides. Consequently, when therapeutic D-aptamers are introduced in vivo, they are rapidly degraded, limiting their therapeutic window.

Spiegelmer technology circumvents this by employing a simple yet profound principle of symmetry. An aptamer made of L-nucleotides (an L-aptamer or Spiegelmer) will be the perfect mirror image of its D-nucleotide counterpart.[1][3] Following the rules of chiral symmetry, if a D-aptamer binds to an L-target, then the corresponding L-aptamer (the Spiegelmer) must bind to the natural D-target with the same affinity and specificity.[4][5]

This creates a paradoxical but elegant development path: to create a nuclease-resistant L-aptamer that binds a natural D-target (like D-adenosine), one cannot select for it directly. The selection and amplification machinery of molecular biology—namely polymerases—are D-enzymes and cannot process L-nucleotides.[6] The solution is to use the mirror image of the target, L-adenosine, to select a conventional D-aptamer. This selected D-aptamer then serves as the blueprint for the chemical synthesis of the final Spiegelmer.

Caption: The principle of chiral symmetry in Spiegelmer development.

L-Adenosine: The Essential Non-Natural Target

Adenosine is a purine nucleoside that plays a fundamental role in cellular metabolism as a component of adenosine triphosphate (ATP) and in physiological signaling, regulating processes like sleep and stress.[7][8][9] Its importance makes it a frequent target for therapeutic and diagnostic development. To generate a Spiegelmer against natural D-adenosine, one must first obtain or synthesize its enantiomer, L-adenosine.

Synthesis of L-Adenosine

L-adenosine is not found in nature and must be produced synthetically. The primary challenge lies in the synthesis of its chiral sugar component, L-ribose.

Common Synthesis Routes for L-Ribose:

-

Isomerization of L-arabinose: A widely used chemical method involves the isomerization of the more readily available L-arabinose, often catalyzed by molybdate ions.[10]

-

Biochemical Conversion: Enzymatic or microbial processes can be used to convert precursors like ribitol into L-ribulose, which is then isomerized to L-ribose using an L-ribose isomerase.[11][12]

Once chirally pure L-ribose is obtained, it is used in a nucleosidation reaction with an adenine derivative to form L-adenosine. The first successful syntheses utilized a chloromercuri route, where a mercury(II) salt of adenine catalyzed the reaction with a protected L-ribose derivative.[5] Modern methods have improved upon this, but the core principle of coupling the L-sugar to the nucleobase remains.

Causality Behind Synthesis: The entire Spiegelmer development process is contingent upon the availability of a high-purity L-target. Any contamination with D-adenosine would lead to the selection of aptamers against the natural target, which, while functional as D-aptamers, would defeat the purpose of creating a nuclease-resistant Spiegelmer. Therefore, rigorous purification and chiral analysis of the synthesized L-adenosine are critical pre-experimental steps.

The Mirror-Image SELEX Workflow

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the combinatorial chemistry method used to isolate high-affinity aptamers from a vast library of random oligonucleotides.[13][14] For Spiegelmer development, this process is adapted into a "mirror-image" format.

Caption: The Mirror-Image SELEX workflow for Spiegelmer development.

Detailed Experimental Protocol: Mirror-Image SELEX for an Adenosine Spiegelmer

Objective: To isolate a high-affinity D-DNA aptamer that binds specifically to L-adenosine.

Materials:

-

Target: Immobilized L-adenosine (e.g., L-adenosine coupled to agarose or magnetic beads).

-

Library: A single-stranded D-DNA library with a central random region (e.g., N30-N40) flanked by constant primer binding sites. A typical library contains >10¹⁴ unique sequences.[7]

-

Buffers: SELEX binding buffer, wash buffer, elution buffer.

-

Enzymes: Taq polymerase or a high-fidelity equivalent for PCR.

-

Reagents: dNTPs, PCR primers (one may be biotinylated for strand separation).

Methodology:

-

Library Preparation: The ssDNA library is denatured by heating to 95°C and then snap-cooled on ice to encourage intramolecular folding.

-

Binding Step: The folded library is incubated with the immobilized L-adenosine target in binding buffer. This allows sequences with the correct 3D conformation to bind to the L-adenosine.

-

Partitioning: The immobilized support is washed rigorously with wash buffer to remove all non-binding and weakly-binding sequences. This is a critical step for ensuring specificity.

-

Elution: The D-aptamers bound to the L-adenosine are recovered. This can be achieved by thermal denaturation, a change in pH, or by using a competing free L-adenosine solution.

-

Amplification: The eluted sequences are amplified by PCR. This step enriches the pool with the sequences that successfully bound the target. If a biotinylated primer is used, the amplified dsDNA can be passed over a streptavidin column and the non-biotinylated strand eluted to regenerate an ssDNA pool for the next round.

-

Iterative Rounds & Stringency: Steps 1-5 are repeated for 8-15 rounds. To select for the highest affinity aptamers, the selection pressure (stringency) is increased in later rounds. This is achieved by:

-

Sequencing & Analysis: The final enriched pool is sequenced using high-throughput sequencing. The sequences are then clustered into families based on conserved motifs to identify the most successful candidate aptamers.[7]

The Reflection: From D-Aptamer to Functional Spiegelmer

The output of the mirror-image SELEX process is a set of D-aptamer sequences that bind to L-adenosine. The final, crucial step is the "reflection" to create the therapeutic or diagnostic tool.

Chemical Synthesis of the Spiegelmer

The identified D-aptamer sequence is used as a template for the solid-phase chemical synthesis of its L-enantiomer.[4][16] This process uses L-nucleoside phosphoramidites. Because this is a purely chemical synthesis, it is not constrained by the stereospecificity of enzymes. The resulting L-oligonucleotide, the Spiegelmer, has the same sequence as the D-aptamer but is constructed from L-ribose (or L-deoxyribose) units.

Validation and Characterization

The newly synthesized Spiegelmer must be rigorously tested to validate that it binds the natural D-adenosine target with the expected affinity.

-

Binding Affinity (K_d): Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Biolayer Interferometry (BLI) are used to measure the dissociation constant (K_d) of the Spiegelmer binding to D-adenosine. The K_d value should be comparable to that of the D-aptamer binding to L-adenosine. Recent selections have yielded adenosine aptamers with K_d values in the nanomolar range.[14][15]

-

Specificity: The Spiegelmer is tested against other similar molecules (e.g., D-guranosine, D-cytidine) to ensure it binds specifically to D-adenosine.

-

Nuclease Stability: The stability of the Spiegelmer is compared to its D-aptamer counterpart by incubating both in human serum. The D-aptamer will show rapid degradation, while the Spiegelmer should remain largely intact.[17]

| Parameter | D-Aptamer (Selected against L-Adenosine) | L-Aptamer (Spiegelmer) | Rationale / Causality |

| Target Molecule | L-Adenosine | D-Adenosine | The principle of mirror-image symmetry dictates that the L-aptamer binds the D-target. |

| Backbone | D-deoxyribose / D-ribose | L-deoxyribose / L-ribose | Synthesized as the enantiomer of the selected D-aptamer. |

| Synthesis Method | Enzymatic (Amplification) | Chemical (Solid-Phase) | Polymerases are stereospecific for D-nucleotides; L-oligonucleotides must be built chemically. |

| Nuclease Stability | Low (degraded in serum) | High (resistant to degradation) | Natural nucleases cannot recognize or cleave the L-chiral backbone.[1][17] |

| Immunogenicity | Potential for immunogenicity | Very Low | The non-natural L-backbone is largely ignored by the immune system.[2][16] |

| Binding Affinity (K_d) | High (e.g., nM range) | High (theoretically identical to D-aptamer/L-target K_d) | Affinity is a function of 3D shape, which is preserved in the mirror image. |

Applications and Future Outlook

The successful development of an adenosine Spiegelmer, enabled by the use of L-adenosine, opens avenues for a range of applications where biostability is paramount.

-

Therapeutics: Spiegelmers that bind to and modulate the activity of natural D-targets are being developed as drugs.[2][18] Several Spiegelmer candidates have advanced into clinical trials, targeting molecules like CXCL12 and hepcidin.[2][19] An adenosine Spiegelmer could be used to modulate adenosine receptor signaling in pathological conditions.

-

Diagnostics: The high stability of Spiegelmers makes them ideal recognition elements in diagnostic assays and biosensors designed for use in complex biological fluids like blood or urine.[20][21] An adenosine Spiegelmer could be integrated into platforms for monitoring disease biomarkers.

-

In Vivo Imaging: When conjugated to imaging agents, the long half-life of Spiegelmers allows for clearer and more persistent imaging of target molecules in a living organism.

Conclusion

The development of Spiegelmers represents a paradigm of rational drug design, where a fundamental challenge—nuclease degradation—is overcome through an elegant application of stereochemistry. In this process, L-adenosine is not merely a reagent but the central enabling tool. It acts as the "negative mold" in a biological selection system, allowing for the identification of a D-aptamer with the precise shape required to bind its mirror image. The subsequent chemical synthesis of the corresponding L-aptamer yields a final product that combines the high-affinity recognition of an aptamer with the exceptional biostability of a non-natural polymer. This in-depth guide illustrates that by starting with the unnatural enantiomer, we can create a powerful tool to interact with the natural biological world, paving the way for the next generation of oligonucleotide-based diagnostics and therapeutics.

References

-

Pushing Adenosine and ATP SELEX for DNA Aptamers with Nanomolar Affinity - UWSpace - University of Waterloo. (2023-03-22). Available from: [Link]

-

Determination of adenosine by CRISPR-Cas12a system based on duplexed aptamer and molecular beacon reporter linked to gold nanoparticles - PMC - PubMed Central. Available from: [Link]

-

Nonbiodegradable Spiegelmer-Driven Colorimetric Biosensor for Bisphenol A Detection - PMC - NIH. (2022-10-12). Available from: [Link]

-

The clinical potential of L-oligonucleotides: challenges and opportunities - RSC Publishing. (2024-10-21). Available from: [Link]

-

Pushing Adenosine and ATP SELEX for DNA Aptamers with Nanomolar Affinity - UWSpace - University of Waterloo. Available from: [Link]

-

Aptamer-based strategies for recognizing adenine, adenosine, ATP and related compounds - Analyst (RSC Publishing). (2020-09-01). Available from: [Link]

-

Role of adenosine in oligodendrocyte precursor maturation - Frontiers. Available from: [Link]

-

Pushing Adenosine and ATP SELEX for DNA Aptamers with Nanomolar Affinity - PubMed. (2023-03-22). Available from: [Link]

- Method for preparing adenosine triphosphate with immobilized enzyme method - Google Patents.

-

Mirror-Image Oligonucleotides: History and Emerging Applications - PMC - NIH. Available from: [Link]

-

Turning mirror-image oligonucleotides into drugs: The evolution of Spiegelmer® therapeutics - ResearchGate. (2025-10-23). Available from: [Link]

-

Mirror-Image Oligonucleotides: History and Emerging Applications - SciSpace. Available from: [Link]

-

New insights into a classic aptamer: binding sites, cooperativity and more sensitive adenosine detection - NIH. Available from: [Link]

-

Adenosine Receptors: Expression, Function and Regulation - PMC. Available from: [Link]

-

Pushing Adenosine and ATP SELEX for DNA Aptamers with Nanomolar Affinity | Request PDF - ResearchGate. Available from: [Link]

-

L-Ribonucleic acid aptamer - Wikipedia. Available from: [Link]

-

Turning mirror-image oligonucleotides into drugs: the evolution of Spiegelmer(®) therapeutics - PubMed. Available from: [Link]

-

On-chip selection of adenosine aptamer using graphene oxide-coated magnetic nanoparticles - PMC - NIH. (2022-07-28). Available from: [Link]

-

Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf. Available from: [Link]

- Process for preparing L-ribose - Google Patents.

-

The effects of adenosine on the development of long-term potentiation - PubMed. Available from: [Link]

-

Aptamers in the Therapeutics and Diagnostics Pipelines - PMC - NIH. Available from: [Link]

-

Therapeutic Applications of Aptamers - MDPI. Available from: [Link]

-

Adenosine triphosphate - Wikipedia. Available from: [Link]

- Use of spiegelmers - Google Patents.

-

Identification and Engineering of Aptamers for Theranostic Application in Human Health and Disorders - PMC. Available from: [Link]

-

Biochemical preparation of L-ribose and L-arabinose from ribitol: a new approach - PubMed. Available from: [Link]

-

Aptamers: Diagnostic and Therapeutic Applications. (2020-06-29). Available from: [Link]

-

l-Ribose production from different starting materials using the... - ResearchGate. Available from: [Link]

-

In vitro stability of modified aptamers. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Chemistry of Enzymatic ATP Synthesis: An Insight through the Isotope Window | Chemical Reviews - ACS Publications. (2012-01-25). Available from: [Link]

-

Aptamers in the Therapeutics and Diagnostics Pipelines - ResearchGate. (2026-01-01). Available from: [Link]

-

Chemical synthesis of linear ADP-ribose oligomers up to pentamer and their binding to the oncogenic helicase ALC1 - RSC Publishing. Available from: [Link]

-

Aptamers: Potential Diagnostic and Therapeutic Agents for Blood Diseases - PMC. (2022-01-07). Available from: [Link]

-

Chemical synthesis of linear ADP-ribose oligomers up to pentamer and their binding to the oncogenic helicase ALC1 - SFB 1309. (2021-08-18). Available from: [Link]

-

Effect of Chemical Modifications on Aptamer Stability in Serum. Available from: [Link]

-

Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica. (2026-01-02). Available from: [Link]

-

Structure of the adenosine aptamer. (A) Aptamer shown with bound AMP... - ResearchGate. Available from: [Link]

Sources

- 1. L-Ribonucleic acid aptamer - Wikipedia [en.wikipedia.org]

- 2. Turning mirror-image oligonucleotides into drugs: the evolution of Spiegelmer(®) therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonbiodegradable Spiegelmer-Driven Colorimetric Biosensor for Bisphenol A Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mirror-Image Oligonucleotides: History and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 8. Aptamer-based strategies for recognizing adenine, adenosine, ATP and related compounds - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101891773A - Process for preparing L-ribose - Google Patents [patents.google.com]

- 11. Biochemical preparation of L-ribose and L-arabinose from ribitol: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New insights into a classic aptamer: binding sites, cooperativity and more sensitive adenosine detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pushing Adenosine and ATP SELEX for DNA Aptamers with Nanomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The clinical potential of l -oligonucleotides: challenges and opportunities - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05157B [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Aptamers: Potential Diagnostic and Therapeutic Agents for Blood Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of adenosine by CRISPR-Cas12a system based on duplexed aptamer and molecular beacon reporter linked to gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aptamers in the Therapeutics and Diagnostics Pipelines - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Divergence in Purinergic Signaling: A Technical Guide to L- vs. D-Adenosine

The following technical guide details the receptor binding affinity profiles of L-adenosine versus D-adenosine, structured for researchers and drug development professionals.

Executive Summary: The Chirality of Signaling

In purinergic pharmacology, chirality is a functional "switch." D-Adenosine is the endogenous, physiologically active enantiomer that drives the entire purinergic signaling cascade (A1, A2A, A2B, A3 receptors) and metabolic recycling (Adenosine Kinase, Adenosine Deaminase).

L-Adenosine , the unnatural enantiomer, represents a critical pharmacological tool. It possesses a unique profile: it retains the ability to traverse cell membranes via nucleoside transporters but exhibits negligible affinity for adenosine receptors and is metabolically stable (resistant to deamination and phosphorylation). This guide analyzes the mechanistic divergence between these enantiomers, providing the data and protocols necessary to utilize L-adenosine as a negative control for receptor activation and a positive probe for nucleoside transport.

Molecular Pharmacology & Binding Affinity Profiles

The stereoselectivity of Adenosine Receptors (ARs) is absolute regarding signal transduction. The orthosteric binding pockets of the P1 receptor family are evolved to recognize the D-ribose moiety. The L-ribose configuration creates steric clashes that prevent the formation of the high-affinity hydrogen bond network required for receptor activation.

Comparative Binding Affinity ( )

The following table summarizes the inhibition constants (

| Receptor Subtype | D-Adenosine (Endogenous) | L-Adenosine (Unnatural) | Stereoselectivity Ratio (L/D) | Functional Consequence |

| A1 ( | 10 – 30 nM | > 100,000 nM (Inactive) | > 3,000 | L-Ado fails to inhibit cAMP or activate |

| A2A ( | 20 – 150 nM | > 100,000 nM (Inactive) | > 600 | L-Ado does not induce coronary vasodilation or immunosuppression. |

| A2B ( | 5,000 – 20,000 nM | Inactive | N/A | L-Ado triggers no IL-6 release or mast cell degranulation. |

| A3 ( | 1,000 nM | ~29,000 nM (Weak) | ~30 | L-Ado shows only weak, non-physiological displacement at high concentrations. |

Key Insight: At physiological concentrations (<1

M), L-adenosine is effectively "invisible" to the receptor signaling machinery. Any biological activity observed with L-adenosine is likely due to non-receptor mechanisms , such as interference with nucleoside transport or intracellular accumulation.

Transport and Metabolism: The "Dead End" Mechanism

While receptors are highly stereoselective, Equilibrative Nucleoside Transporters (ENTs) are less discriminatory. This creates the specific utility of L-adenosine: it enters the cell but cannot be processed.

The Metabolic Divergence

-

Transport (ENT1/ENT2): Both D- and L-adenosine are substrates. L-adenosine competes for uptake, making it a competitive inhibitor of D-adenosine transport.

-

Deamination (ADA): Adenosine Deaminase (ADA) is stereospecific. It rapidly converts D-adenosine to D-inosine (

~20-50 -

Phosphorylation (AK): Adenosine Kinase (AK) is strictly stereospecific. It phosphorylates D-adenosine to AMP (

< 1

Diagram: The Stereochemical Fork

The following diagram illustrates the divergent fates of the two enantiomers upon exposure to a cell.

Caption: D-Adenosine (Green) activates receptors and is metabolized. L-Adenosine (Red) enters via transporters but hits a metabolic and signaling dead end, leading to stable accumulation.

Experimental Protocols

Protocol A: Validating Receptor Inactivity (Radioligand Binding)

Purpose: To confirm L-adenosine does not displace high-affinity ligands, validating its use as a negative control.

-

Membrane Prep: Isolate membranes from HEK293 cells stably expressing human A1 or A2A receptors.

-

Ligand Selection:

-

A1: [³H]-DPCPX (0.2 nM).[1]

-

A2A: [³H]-ZM241385 (1.0 nM).

-

-

Incubation:

-

Prepare assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Add Adenosine Deaminase (ADA) (2 U/mL) to degrade endogenous D-adenosine. Note: L-adenosine is resistant to this ADA, so its concentration remains stable.

-

Incubate membranes with radioligand and varying concentrations of L-adenosine (

M to

-

-

Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Expected Result: D-Adenosine (positive control) yields a sigmoidal displacement curve. L-Adenosine should show <10% displacement even at 100

M.

-

Protocol B: L-Adenosine Transport Assay

Purpose: To measure nucleoside transport activity without the confounding factors of metabolism.

-

Cell Prep: Use synaptosomes or cultured cells (e.g., erythrocytes).

-

Tracer: Use L-[2,8-³H]Adenosine .

-

Why? Unlike D-[³H]Adenosine, the L-enantiomer will not be converted to AMP (trapped) or Inosine (effluxed). It measures pure transport flux.

-

-

Zero-Trans Entry:

-

Wash cells in transport buffer (free of sodium if targeting ENTs specifically).

-

Initiate uptake by adding L-[³H]Adenosine (1-10

M). -

Stop Reaction: After short intervals (e.g., 5, 10, 30 seconds), add ice-cold buffer containing 100

M NBMPR and 100

-

-

Quantification: Solubilize cells and count radioactivity.

-

Controls:

-

Total Uptake: Cells + L-[³H]Adenosine.

-

Non-Specific: Cells + L-[³H]Adenosine + Excess unlabeled D-Adenosine (competitor).

-

References

-

Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery. Link

-

Gupta, R. S., & Park, J. (2025).[2] Adenosine Kinase: An Epigenetic Modulator and Drug Target. PubMed Central.[3] Link

-

Geiger, J. D., & Fyda, D. M. (1991). L-[3H]adenosine, a new metabolically stable enantiomeric probe for adenosine transport systems in rat brain synaptoneurosomes.[4] Journal of Neurochemistry. Link

-

Fredholm, B. B., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors. Pharmacological Reviews. Link

-

Barankiewicz, J., et al. (1992). Kinetics of inhibition of calf intestinal adenosine deaminase. Biochemistry. Link

Sources

- 1. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Figure 3, The activity change of adenosine kinase (ADK) in reactive astrocytes contributes to seizure development - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. L-[3H]adenosine, a new metabolically stable enantiomeric probe for adenosine transport systems in rat brain synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unnatural Advantage: A Technical Guide to the History and Development of L-Nucleoside Reverse Transcriptase Inhibitors

Abstract

The discovery of L-nucleoside reverse transcriptase inhibitors (L-NRTIs) represents a paradigm shift in antiviral drug development, challenging the long-held belief that biological activity was the exclusive domain of naturally occurring D-enantiomers. This in-depth technical guide provides a comprehensive overview of the history, mechanism of action, development, and clinical significance of L-NRTIs. We will explore the serendipitous discoveries that led to their identification, the unique stereochemical interactions that govern their potent antiviral activity and favorable safety profile, and the molecular basis of viral resistance. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical class of antiretroviral agents.

Introduction: The Central Dogma Reversed and the Dawn of Antiviral Chemotherapy

The replication of retroviruses, such as the Human Immunodeficiency Virus (HIV), hinges on a unique enzymatic process: reverse transcription. The viral enzyme, reverse transcriptase (RT), transcribes the single-stranded viral RNA genome into a double-stranded DNA provirus, which is then integrated into the host cell's genome. This process, a reversal of the central dogma of molecular biology, is essential for the virus to multiply. Consequently, HIV-1 RT became a prime target for the development of antiviral therapies.

The first generation of anti-HIV drugs, the nucleoside reverse transcriptase inhibitors (NRTIs), were designed as analogues of the natural 2'-deoxynucleosides. These drugs act as prodrugs and are phosphorylated by host cellular kinases to their active triphosphate form. The triphosphate analogues then compete with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by RT. Crucially, most NRTIs lack a 3'-hydroxyl group, and their incorporation results in the termination of DNA chain elongation, a critical step in halting viral replication.

A Serendipitous Discovery: The Emergence of L-Nucleosides

For decades, the field of medicinal chemistry operated under the assumption that only the D-enantiomers of nucleosides, which mimic the stereochemistry of natural nucleosides, possessed biological activity. The L-enantiomers were often disregarded as biologically inert. This dogma was challenged in the early 1990s with the synthesis and evaluation of racemic mixtures of nucleoside analogues.

In 1990, the Liotta group at Emory University synthesized the racemic mixture of 3'-thia-2',3'-dideoxycytidine and demonstrated its potent anti-HIV activity with low cytotoxicity. Subsequent enzymatic resolution of the enantiomers revealed a surprising and groundbreaking finding: the (-)-enantiomer, lamivudine (3TC), was responsible for the majority of the antiviral activity and exhibited a significantly better safety profile than its D-counterpart. This discovery was a watershed moment, opening the door to the exploration of L-nucleosides as a new class of antiviral agents.

Mechanism of Action: A Stereochemical Twist on Chain Termination

L-NRTIs function through the same fundamental mechanism as their D-counterparts: chain termination of viral DNA synthesis. As prodrugs, they are taken up by host cells and phosphorylated by cellular kinases to their active triphosphate form. This active form then competes with the natural dNTPs for incorporation into the nascent viral DNA strand by reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety of the L-NRTI prevents the formation of a 5'-3' phosphodiester bond with the next incoming nucleotide, thus halting DNA synthesis.

The key to the success of L-NRTIs lies in their stereochemistry. The "unnatural" L-configuration of the sugar ring leads to several advantageous properties:

-

Selective Recognition by Viral Polymerases: While both viral reverse transcriptase and host cellular DNA polymerases can recognize and incorporate D-NRTIs, L-NRTIs are preferentially utilized by viral RT. This selectivity is attributed to the unique three-dimensional structure of the RT active site, which can accommodate the L-enantiomer.

-

Reduced Mitochondrial Toxicity: A significant drawback of early D-NRTIs was their inhibition of mitochondrial DNA polymerase gamma, leading to mitochondrial toxicity. L-NRTIs are poor substrates for this host enzyme, resulting in a markedly improved safety profile.

-

Lower Susceptibility to Host Cell Degradation: The L-configuration makes these nucleosides less susceptible to degradation by host cell enzymes, leading to a longer intracellular half-life of the active triphosphate form.

Caption: M184V mutation confers resistance to L-NRTIs.

Interestingly, the M184V mutation has been shown to have a "fitness cost" to the virus, meaning that the mutant reverse transcriptase is less efficient at replicating the viral genome than the wild-type enzyme. This reduced viral fitness can be clinically beneficial.

The Drug Development Pipeline: From Bench to Bedside

The development of a new antiviral drug is a long and rigorous process, typically divided into preclinical and clinical phases.

Preclinical Development

This phase involves in vitro and in vivo studies to assess the antiviral activity, mechanism of action, and safety of a candidate drug.

Experimental Protocol: In Vitro Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay is a fundamental tool for the initial screening of potential RT inhibitors.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and Oligo(dT) primer

-

Biotin-dUTP and Digoxigenin-dUTP

-

Streptavidin-coated microplates

-

Anti-digoxigenin-peroxidase (POD) antibody

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate

-

Stop solution (e.g., 1% SDS)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Assay buffer

Procedure:

-

Prepare Reagents: Reconstitute and dilute all reagents to their working concentrations as per the manufacturer's instructions.

-

Compound Dilution: Prepare a serial dilution of the test compound (e.g., L-NRTI) in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Test compound dilutions or control (buffer or known inhibitor).

-

A mixture of the poly(A) template, oligo(dT) primer, and labeled dNTPs.

-

Recombinant HIV-1 RT to initiate the reaction.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Capture: Transfer the reaction mixture to a streptavidin-coated microplate. The biotin-labeled newly synthesized DNA will bind to the streptavidin. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate several times with wash buffer to remove unbound reagents.

-

Detection: Add the anti-digoxigenin-POD antibody to each well and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the ABTS substrate and incubate at room temperature until a color change is observed.

-

Stop Reaction: Add the stop solution.

-

Readout: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the compound concentration and determine the IC50 value using non-linear regression analysis.

Clinical Development

Once a drug has shown promise in preclinical studies, it moves into clinical trials in humans, which are conducted in four phases.

-

Phase I: Small studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.

-

Phase II: Studies in a larger group of patients to evaluate the drug's efficacy and further assess its safety.

-

Phase III: Large, multicenter trials to compare the new drug to the current standard of care. These trials provide the primary evidence for regulatory approval.

-

Phase IV: Post-marketing studies to monitor the long-term safety and efficacy of the drug in a broader population.

The development of emtricitabine, for instance, was granted "Fast Track" status by the FDA in 1998 based on its potential for once-daily dosing, which was a significant advantage at the time.

Future Directions and Conclusion

The discovery and development of L-nucleoside reverse transcriptase inhibitors have fundamentally changed the landscape of antiviral therapy. They represent a triumph of medicinal chemistry and a testament to the importance of challenging established scientific dogma. The favorable safety and efficacy profile of L-NRTIs has made them indispensable components of modern antiretroviral regimens for HIV and has provided a valuable treatment option for chronic hepatitis B.

Future research in this area will likely focus on:

-

Developing novel L-nucleoside analogues with activity against resistant viral strains.

-

Exploring new delivery systems and prodrug strategies to enhance bioavailability and reduce dosing frequency.

-

Investigating the potential of L-nucleosides against other viral pathogens.

References

-

Antiviral nucleoside analogs. (2021). PMC. Retrieved from [Link]

-

Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. (n.d.). PMC. Retrieved from [Link]

- Gumina, G., Chong, Y., Choo, H., Song, G. Y., & Chu, C. K. (2002). L-nucleosides: antiviral activity and molecular mechanism. Current topics in medicinal chemistry, 2(10), 1065–1086.

-

Stereo-selectivity of HIV-1 reverse transcriptase toward isomers of thymidine-5′-O-1-thiotriphosphate. (n.d.). PMC. Retrieved from [Link]

-

Nucleoside Reverse Transcriptase Inhibitor (NRTI). (n.d.). NIH. Retrieved from [Link]

-

Reverse transcriptase. (n.d.). Wikipedia. Retrieved from [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (n.d.). PubMed Central. Retrieved from [Link]

-

Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. (2022). Frontiers. Retrieved from [Link]

-

Factsheet for health professionals about Marburg virus disease. (2024). ECDC. Retrieved from [Link]

-

HIV: Mechanisms of NRTI Resistance (Primer Nucleoside Unblocking). (2013). YouTube. Retrieved from [Link]

-

Four Phases of Clinical Trials. (n.d.). Astellas. Retrieved from [Link]

-

Molecular Mechanisms of Resistance to Human Immunodeficiency Virus Type 1 with Reverse Transcriptase Mutations K65R and K65R+M184V and Their Effects on Enzyme Function and Viral Replication Capacity. (n.d.). NIH. Retrieved from [Link]

- Ford, N., Shubber, Z., Hill, A., Vitoria, M., Doherty, M., Mills, E. J., & Gray, A. (2013). Comparative Efficacy of Lamivudine and Emtricitabine: A Systematic Review and Meta-Analysis of Randomized Trials. PLOS ONE, 8(11), e79981.

- Liotta, D. C., & Painter, G. F. (2016). Discovery and Development of the Anti-Human Immunodeficiency Virus Drug, Emtricitabine (Emtriva, FTC). Accounts of chemical research, 49(10), 2268–2276.

- Sarafianos, S. G., Marchand, B., Das, K., Himmel, D. M., Parniak, M. A., Hughes, S. H., & Arnold, E. (2009). Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition. Journal of molecular biology, 385(3), 693–713.

- Buti, M., & Esteban, R. (2007). Telbivudine: A new treatment for chronic hepatitis B. World journal of gastroenterology, 13(8), 1159–1164.

-

Tenofovir, emtricitabine, lamivudine and dolutegravir concentrations in plasma and urine following drug intake. (2024). Oxford Academic. Retrieved from [Link]

- Das, K., & Arnold, E. (2021). Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. Viruses, 13(10), 1935.

-

Phosphine-Catalyzed Regio- and Stereoselective Umpolung Addition of Amides to Alkynoates: Access to Complex α,β-Dehydroamino Acid Derivatives. (2026). ACS Publications. Retrieved from [Link]

-

A study on structure-activity relationships of nucleoside analogues. (n.d.). PubMed. Retrieved from [Link]

-

Trends in clinical development timeframes for antiviral drugs launched in the UK, 1981–2014: a retrospective observational study. (2015). PMC. Retrieved from [Link]

-

What is the mechanism of Telbivudine? (2024). Patsnap Synapse. Retrieved from [Link]

-

Discovery and Development of the Anti-Human Immunodeficiency Virus Drug, Emtricitabine (Emtriva, FTC). (2016). ACS Publications. Retrieved from [Link]

-

Mutations In The Hiv-1 Reverse Transcriptase Gene Associated With Resistance To Lamivudine And Emtricitabine. (2025). Directive Publications. Retrieved from [Link]

-

Formulation development and evaluation of Emtricitabine and Tenofovir Disproxil Fumarate Tablets. (2025). ResearchGate. Retrieved from [Link]

-

An Integrated Molecular Dynamics, Principal Component Analysis and Residue Interaction Network Approach Reveals the Impact of M184V Mutation on HIV Reverse Transcriptase Resistance to Lamivudine. (n.d.). ResearchGate. Retrieved from [Link]

-

Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors. (n.d.). ASM Journals. Retrieved from [Link]

-

Drug development process for antivirals. (n.d.). Fiveable. Retrieved from [Link]

-

Emtricitabine and Lamivudine May Be Similar, but They Differ in Important Ways. (2006). TheBodyPro. Retrieved from [Link]

-

Telbivudine. (n.d.). Wikipedia. Retrieved from [Link]

- Ford, N., Shubber, Z., Hill, A., Vitoria, M., Doherty, M., Mills, E. J., & Gray, A. (2013). Comparative efficacy of Lamivudine and emtricitabine: a systematic review and meta-analysis of randomized trials. PloS one, 8(11), e79981.

-

Telbivudine. (n.d.). PubChem. Retrieved from [Link]

- Sarafianos, S. G., Das, K., Clark, A. D., Ding, J., Boyer, P. L., Hughes, S. H., & Arnold, E. (2001). Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids.

-

Trial Phases 1, 2 & 3 Defined. (n.d.). University of Cincinnati. Retrieved from [Link]

-

Structural Basis of HIV‑1 Inhibition by Nucleotide-Competing Reverse Transcriptase Inhibitor INDOPY‑1. (2020). PMC. Retrieved from [Link]

- Tenofovir, emtricitabine, lamivudine and dolutegrav

The Chiral Paradox: A Technical Guide to L-Adenosine Polymers in Drug Development

Topic: Biological Inertness and Immunogenicity of L-Adenosine Polymers (Spiegelmers) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Orthogonal Biopolymer

In the landscape of nucleic acid therapeutics, L-adenosine polymers (and their broader class, L-oligonucleotides or Spiegelmers ) represent a paradigm shift. Unlike antisense oligonucleotides (ASOs) or siRNA, which rely on intracellular machinery, L-adenosine polymers operate on a principle of biological orthogonality .

They are the enantiomers of naturally occurring D-nucleic acids. Because biological systems—enzymes, receptors, and nucleic acids—are homochiral (evolved to recognize only D-isomers), L-adenosine polymers are effectively invisible to the body’s metabolic and innate immune surveillance systems. This guide analyzes the mechanistic basis of this inertness, the nuances of their immunogenic profile, and the specific protocols required to validate these properties in a drug development context.

Molecular Basis of Biological Inertness

The "inertness" of L-adenosine polymers is not a lack of activity, but a lack of metabolic recognition. This distinction is critical for their pharmacokinetic (PK) profile.

Stereochemical Orthogonality

Natural DNA and RNA are composed of D-ribose or D-deoxyribose sugars connected by phosphodiester bonds in a right-handed helix. L-adenosine polymers utilize L-ribose , creating a left-handed helix.

-

Mechanism: Most enzymes (nucleases, polymerases, ligases) rely on a "lock-and-key" fit that includes the chiral orientation of the sugar-phosphate backbone. The L-configuration creates a steric clash within the active site of these enzymes, rendering the polymer uncleavable.

Nuclease Resistance Data

In standard serum stability assays, D-RNA aptamers have a half-life (

-

L-Adenosine Profile: L-polymers exhibit a

hours in human plasma. They are not degraded by exonucleases or endonucleases. -

Implication: This eliminates the need for heavy chemical modification (like phosphorothioate backbones) which often drives toxicity in D-oligonucleotides.

Hybridization Inertness

L-adenosine polymers cannot form Watson-Crick base pairs with natural D-DNA or D-RNA.

-

Benefit: Zero risk of off-target gene silencing (antisense effects) or miRNA sponging.

-

Limitation: They cannot be used for gene therapy or RNAi; their utility is strictly as high-affinity ligands (aptamers) that bind target proteins via 3D shape complementarity.

Immunogenicity Profile: The "Stealth" Hypothesis

The central dogma of L-aptamer development is that they are immunologically passive . However, "low immunogenicity" does not mean "zero interaction."

Innate Immune Evasion (TLR Silence)

The innate immune system detects foreign nucleic acids via Toll-Like Receptors (TLRs) located in endosomes (TLR3, TLR7, TLR8, TLR9).[1][2]

-

TLR3 (dsRNA): Requires a specific right-handed helical geometry for dimerization. L-dsRNA does not trigger this.

-

TLR7/8 (ssRNA): Recognizes guanosine/uridine motifs. The chiral pocket of TLR7/8 cannot accommodate the L-ribose sugar pucker.

-

TLR9 (CpG DNA): Highly stereospecific. L-DNA containing CpG motifs fails to activate the NF-κB pathway.

The PEGylation Caveat (ABC Phenomenon)

While the L-adenosine polymer itself is non-immunogenic, clinical formulations often require PEGylation (Polyethylene Glycol) to prevent rapid renal clearance (since the polymer is small, ~10-20 kDa).

-

Risk: The immune system can generate Anti-PEG antibodies (IgM and IgG).

-

Consequence: This leads to Accelerated Blood Clearance (ABC) upon repeat dosing, drastically reducing efficacy.

-

Mitigation Strategy: Use branched PEG (40 kDa) rather than linear PEG, and optimize dosing schedules to minimize IgM priming.

Manufacturing: The Mirror-Image Selection (Reflection SELEX)

Since L-DNA cannot be amplified by PCR (Taq polymerase is chiral), you cannot select L-aptamers directly. You must use Reflection SELEX .

Workflow Visualization

Figure 1: The Reflection SELEX workflow. To create an L-adenosine polymer that binds a natural protein, one must first select a D-aptamer against the enantiomeric (mirror-image) protein.

Experimental Protocols

Protocol A: Serum Stability Validation

Objective: Quantify the biological inertness of L-adenosine polymers compared to D-isomers.

-

Preparation:

-

Synthesize the L-adenosine polymer (e.g., 40-mer) and its D-enantiomer control.

-

Label 5'-end with a fluorophore (e.g., FAM) or radiolabel (

).

-

-

Incubation:

-

Prepare 90% human serum (pooled from healthy donors to ensure active nucleases).

-

Spike polymer to final concentration of 1 µM.

-

Incubate at 37°C.

-

-

Sampling:

-

Timepoints: 0h, 1h, 6h, 24h, 48h, 72h, 1 week.

-

Quench aliquots immediately in urea/EDTA loading buffer and freeze at -80°C.

-

-

Analysis:

-

Run samples on 20% denaturing PAGE (Polyacrylamide Gel Electrophoresis).

-

Image using a phosphorimager or fluorescence scanner.

-

-

Calculation:

-

Quantify full-length band intensity relative to T=0.

-

Plot decay curve. Success Criteria: D-isomer degrades <1 hour; L-isomer shows >90% integrity at 72 hours.

-

Protocol B: PBMC Immunogenicity Assay (Cytokine Release)

Objective: Assess if the polymer triggers an innate immune response.

-

Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

-

Treatment Groups:

-

Negative Control: PBS.

-

Positive Control: LPS (TLR4 agonist) or ODN 2006 (CpG D-DNA, TLR9 agonist).

-

Test Article: L-adenosine polymer (various concentrations: 100 nM, 1 µM, 10 µM).

-

-

Incubation:

-

Culture PBMCs (10^6 cells/mL) with treatments for 24 hours at 37°C / 5% CO2.

-

-

Readout:

-

Harvest supernatant.

-

Perform Multiplex ELISA (Luminex) for pro-inflammatory cytokines: IL-6, TNF-α, IL-1β, IFN-α .

-

-

Interpretation:

-

L-adenosine polymers should show cytokine levels indistinguishable from the PBS negative control. Any elevation in IFN-α suggests TLR7/9 contamination or off-target recognition.

-

Data Presentation: Comparative Profile

| Feature | Natural D-Adenosine Polymer | L-Adenosine Polymer (Spiegelmer) |

| Chirality | Right-handed Helix | Left-handed Helix |

| Nuclease Susceptibility | High (Minutes) | None (Biologically Stable) |

| Target Binding | Natural Targets | Requires Mirror-Image Selection |

| Hybridization | Binds D-DNA/RNA | Does NOT bind D-DNA/RNA |

| TLR Activation | High (TLR 3, 7, 8, 9) | Negligible / Silent |

| Renal Clearance | Rapid (unless modified) | Rapid (unless PEGylated) |

| Toxicity | Potential off-target silencing | Low (Bio-orthogonal) |

Case Study: NOX-A12 (Olaptesed Pegol)

-

Composition: 45-nucleotide L-RNA aptamer (containing L-adenosine).

-

Mechanism: Binds CXCL12, preventing it from binding CXCR4/CXCR7 receptors on tumor cells.

-

Clinical Insight: In Phase 1/2 trials, NOX-A12 showed no anti-drug antibodies (ADAs) against the L-RNA moiety itself. The primary immunogenic concern was managed by adjusting the PEGylation architecture. This validates the "immunological passivity" of the L-adenosine backbone in humans.

References

-

Vater, A., & Klussmann, S. (2015). Turning mirror-image oligonucleotides into drugs: the evolution of Spiegelmer® therapeutics. Drug Discovery Today, 20(1), 147-155.

-

Klussmann, S., et al. (1996). Mirror-image RNA that binds D-adenosine.[4] Nature Biotechnology, 14(9), 1112-1115.[4]

-

Maasch, C., et al. (2008). Poly(L-adenosine) and L-RNA aptamers: Stability and Immunogenicity. Nucleic Acids Research Symposium Series, 52(1), 465-466.

-

Hoos, J., et al. (2011). RNA Aptamers and Spiegelmers: Synthesis, Purification, and Post-Synthetic PEG Conjugation. Current Protocols in Nucleic Acid Chemistry, 46(1), 4.46.1–4.46.30.

-

Schein, C. H. (2021). Aptamers in immunotherapy. Seminars in Immunology, 52, 101483.

Sources

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of L-Adenosine from L-Ribose

Introduction: The Significance and Synthetic Challenge of L-Adenosine

L-adenosine, the unnatural enantiomer of the ubiquitous biologically active D-adenosine, is a molecule of significant interest to researchers in medicinal chemistry and drug development. Its unique stereochemistry offers a pathway to novel therapeutic agents with potentially altered metabolic stability, receptor binding affinities, and pharmacological profiles compared to its natural counterpart. The core structure, a purine nucleoside, consists of an adenine moiety attached to an L-ribofuranose sugar. The synthesis of L-nucleosides like L-adenosine presents a formidable challenge, primarily centered on the stereocontrolled formation of the β-N9-glycosidic bond between the L-ribose sugar and the adenine base. This guide provides a comprehensive, field-proven protocol for the chemical synthesis of L-adenosine from L-ribose, emphasizing the rationale behind the experimental choices to ensure reproducibility and success.

Synthetic Strategy: A Three-Stage Approach

The most robust and widely adopted strategy for the synthesis of L-adenosine from L-ribose is a three-stage process. This approach ensures high stereoselectivity and good overall yields. The core of this strategy is the Vorbrüggen glycosylation , a powerful method for forming the N-glycosidic bond.[1][2]

The three key stages are:

-

Protection of L-Ribose: The hydroxyl groups of L-ribose are protected to prevent unwanted side reactions and to direct the stereochemical outcome of the glycosylation. Acetyl protecting groups are commonly employed for this purpose.

-

Vorbrüggen Glycosylation: The protected L-ribose (a glycosyl donor) is coupled with a silylated adenine derivative in the presence of a Lewis acid catalyst. This reaction stereoselectively forms the desired β-N-glycosidic bond.

-

Deprotection: The protecting groups on the sugar moiety and the adenine base (if any) are removed to yield the final L-adenosine product.

This synthetic pathway is depicted in the workflow diagram below:

Caption: Overall workflow for the synthesis of L-Adenosine.

Experimental Protocols

PART 1: Protection of L-Ribose (Acetylation)

Rationale: Acetylation of the hydroxyl groups of L-ribose serves two primary purposes. Firstly, it enhances the stability of the furanose ring form. Secondly, the acetyl group at the C2 position provides neighboring group participation during the glycosylation reaction, which is crucial for achieving the desired β-stereochemistry of the glycosidic bond.[3]

Protocol: Synthesis of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose

This protocol is adapted from established procedures for the acetylation of ribose.[4]

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add L-ribose (10 g, 66.6 mmol).

-

Add pyridine (50 mL) and cool the mixture to 0 °C in an ice bath.

-

-

Acetylation:

-

Slowly add acetic anhydride (30 mL, 317 mmol) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis (e.g., using a 1:1 ethyl acetate/hexane solvent system) indicates the complete consumption of the starting material.

-

-

Work-up:

-

Pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess acetic anhydride.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 100 mL), and finally brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a viscous oil.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose as a white solid. The product is a mixture of α/β anomers, which can often be used directly in the next step.[5]

-

Expected Yield: 85-95%

| Parameter | Value |

| Starting Material | L-Ribose |

| Product | 1,2,3,5-tetra-O-acetyl-L-ribofuranose |

| Reagents | Acetic anhydride, Pyridine |

| Solvent | Pyridine |

| Reaction Time | 12-16 hours |

| Temperature | 0 °C to Room Temperature |

| Purification | Flash Column Chromatography |

PART 2: Vorbrüggen Glycosylation

Rationale: The Vorbrüggen glycosylation is a powerful and stereoselective method for the formation of N-glycosidic bonds.[1][6] The reaction proceeds via a silylated nucleobase, which enhances its nucleophilicity and solubility in organic solvents. A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the protected sugar, facilitating the nucleophilic attack by the silylated adenine.[2] The reaction mechanism involves the formation of a key cyclic dioxolenium ion intermediate from the protected ribose, which directs the incoming nucleobase to the β-face of the anomeric carbon.[3][7]

Caption: Simplified mechanism of the Vorbrüggen glycosylation.

Protocol: Synthesis of 2',3',5'-tri-O-acetyl-L-adenosine

This protocol is a generalized procedure based on the principles of the Vorbrüggen reaction.[1][2]

-

Silylation of Adenine:

-

In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend adenine (5.0 g, 37.0 mmol) in anhydrous acetonitrile (100 mL).

-

Add N,O-bis(trimethylsilyl)acetamide (BSA) (18.2 mL, 74.0 mmol) to the suspension.

-

Heat the mixture to reflux (approximately 82 °C) until the solution becomes clear, indicating the formation of persilylated adenine. This typically takes 1-2 hours.

-

Cool the solution to room temperature.

-

-

Glycosylation Reaction:

-

In a separate flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 1,2,3,5-tetra-O-acetyl-L-ribofuranose (11.8 g, 37.0 mmol) in anhydrous acetonitrile (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (7.4 mL, 40.7 mmol) to the solution of the protected sugar.

-

To this activated sugar solution, add the previously prepared solution of silylated adenine dropwise via a cannula over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.

-

Extract the mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 150 mL) and brine (1 x 150 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 1% to 5% methanol) to afford 2',3',5'-tri-O-acetyl-L-adenosine as a white foam.

-

Expected Yield: 60-75%

| Parameter | Value |

| Starting Materials | Adenine, 1,2,3,5-tetra-O-acetyl-L-ribofuranose |

| Product | 2',3',5'-tri-O-acetyl-L-adenosine |

| Silylating Agent | N,O-bis(trimethylsilyl)acetamide (BSA) |

| Lewis Acid | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |

| Solvent | Anhydrous Acetonitrile |

| Reaction Time | 12-24 hours |

| Temperature | 0 °C to Room Temperature |

| Purification | Flash Column Chromatography |

PART 3: Deprotection

Rationale: The final step in the synthesis is the removal of the acetyl protecting groups from the sugar moiety to yield the target L-adenosine. A common and effective method for this deacetylation is the Zemplén procedure, which utilizes a catalytic amount of sodium methoxide in methanol. This method is mild and generally does not affect the N-glycosidic bond.

Protocol: Synthesis of L-Adenosine

This protocol is based on standard deacetylation procedures for acetylated nucleosides.[8]

-

Reaction Setup:

-

Dissolve 2',3',5'-tri-O-acetyl-L-adenosine (5.0 g, 12.7 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask with a magnetic stirrer.

-

-

Deprotection:

-

Add a freshly prepared solution of 0.5 M sodium methoxide in methanol (5 mL, 2.5 mmol) to the stirred solution.

-

Monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane). The reaction is typically complete within 1-3 hours at room temperature.

-

-

Neutralization and Work-up:

-

Once the reaction is complete, neutralize the mixture by adding Amberlite® IR-120 (H⁺ form) resin until the pH is neutral (check with pH paper).

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain a white solid.

-

-

Purification:

-

Recrystallize the crude product from a minimal amount of hot water or a mixture of methanol and diethyl ether to yield pure L-adenosine as a white crystalline solid.

-

Expected Yield: 90-98%

| Parameter | Value |

| Starting Material | 2',3',5'-tri-O-acetyl-L-adenosine |

| Product | L-Adenosine |

| Reagent | Sodium Methoxide in Methanol |

| Solvent | Anhydrous Methanol |

| Reaction Time | 1-3 hours |

| Temperature | Room Temperature |

| Purification | Recrystallization |

Summary of Yields

| Stage | Product | Typical Yield (%) |

| 1. Acetylation | 1,2,3,5-tetra-O-acetyl-L-ribofuranose | 85-95% |

| 2. Glycosylation | 2',3',5'-tri-O-acetyl-L-adenosine | 60-75% |

| 3. Deprotection | L-Adenosine | 90-98% |

| Overall | L-Adenosine | 46-70% |

Conclusion

This application note provides a detailed and reliable protocol for the chemical synthesis of L-adenosine from L-ribose. By following the three-stage process of protection, Vorbrüggen glycosylation, and deprotection, researchers can achieve good overall yields of the target L-nucleoside. The rationale provided for each step, grounded in established chemical principles, is intended to empower scientists to troubleshoot and adapt these methods for the synthesis of other L-nucleoside analogs, thereby contributing to the advancement of drug discovery and development.

References

- Google Patents. (n.d.). Process for producing adenosin by chemical synthesis.

-

Crossey, K., Cunningham, R. N., Redpath, P., & Migaud, M. E. (n.d.). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Synthesis of nucleosides. Retrieved from [Link]

-

ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing a ribofuranose.

- Li, W., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules, 22(1), 89.

- Coronado, D., et al. (2019). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Molecules, 24(21), 3949.

-

ResearchGate. (n.d.). Synthetic steps toward the key Vorbrüggen N-glycosylation reaction. Retrieved from [Link]

- Kumar, A., et al. (2012). Synthesis of N6 ,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides.

- Google Patents. (n.d.). Process for producing a ribofuranose.

- Wang, Z., & Wang, J. (2019). Regioselective Deacetylation in Nucleosides and Derivatives. Current Protocols in Nucleic Acid Chemistry, 78(1), e89.

-

ResearchGate. (n.d.). Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. Retrieved from [Link]

-

Vorbrüggen, H. (n.d.). Vorbrüggen Glycosylation. Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 5. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 6. Vorbrüggen Glycosylation [drugfuture.com]

- 7. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solid-Phase Synthesis of L-RNA Oligonucleotides Using L-Adenosine: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-RNA in Modern Therapeutics

In the expanding landscape of nucleic acid-based therapeutics, L-ribonucleic acid (L-RNA) oligonucleotides have emerged as a compelling class of molecules with significant potential. Unlike their natural D-RNA counterparts, L-RNA is constructed from the enantiomeric L-ribonucleosides, rendering them completely resistant to degradation by naturally occurring nucleases.[1][2] This intrinsic stability overcomes a primary hurdle in the development of oligonucleotide therapeutics, offering the potential for improved pharmacokinetic profiles and enhanced in vivo efficacy. One of the most prominent applications of L-RNA is in the generation of Spiegelmers, which are L-RNA aptamers that can bind to biological targets with high affinity and specificity, effectively acting as mirror-image antagonists.[3][4]

The chemical synthesis of L-RNA oligonucleotides leverages the well-established solid-phase phosphoramidite methodology, a robust and automated process that allows for the sequential addition of nucleotide building blocks to a growing chain anchored to a solid support.[][6][7] This guide provides a detailed examination of the solid-phase synthesis of L-RNA oligonucleotides, with a specific focus on the incorporation of L-adenosine, a fundamental component of these synthetic nucleic acids.

Principles of Solid-Phase L-RNA Synthesis

The solid-phase synthesis of L-RNA is analogous to that of its D-RNA counterpart, relying on a four-step cycle for each nucleotide addition: deprotection, coupling, capping, and oxidation.[][8] The synthesis proceeds in the 3' to 5' direction, starting with the first L-ribonucleoside anchored to a solid support, typically controlled pore glass (CPG).[][6][9]

A critical distinction in RNA synthesis, including L-RNA, is the necessity of a protecting group for the 2'-hydroxyl function of the ribose sugar to prevent unwanted side reactions during the synthesis cycle.[8][10] The choice of this protecting group is paramount, as it must remain stable throughout the synthesis and be cleanly removed during the final deprotection steps.[10]

The L-Adenosine Phosphoramidite Building Block

The successful incorporation of L-adenosine into a growing L-RNA chain depends on a properly functionalized L-adenosine phosphoramidite monomer. This key reagent is chemically modified with several protecting groups to ensure specific and efficient reactions during the synthesis cycle.

Key Protecting Groups for L-Adenosine Phosphoramidite:

-

5'-Hydroxyl Group: Protected by an acid-labile dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide.[8][11]

-

2'-Hydroxyl Group: Typically protected by a bulky silyl group, such as tert-butyldimethylsilyl (TBDMS), which is stable to the conditions of the synthesis cycle but can be removed with a fluoride source during final deprotection.[10]

-

Exocyclic Amine (N6) of Adenine: Protected by a base-labile group, such as benzoyl (Bz) or acetyl (Ac), to prevent side reactions during phosphoramidite activation and coupling.[12][13]

-

3'-Phosphorus Group: A phosphoramidite moiety, typically a diisopropylamino group, which is activated to form a reactive intermediate for coupling to the 5'-hydroxyl of the growing oligonucleotide chain.[11][14] A β-cyanoethyl group protects the phosphorus, which is removed during the final deprotection.[11]

The selection of these protecting groups is a coordinated strategy to allow for their sequential and selective removal, ensuring the integrity of the final L-RNA oligonucleotide.[15]

The Solid-Phase L-RNA Synthesis Cycle

The automated solid-phase synthesis of an L-RNA oligonucleotide containing L-adenosine involves the iterative repetition of a four-step cycle for each nucleotide addition.

Caption: The four-step solid-phase synthesis cycle for L-RNA oligonucleotides.

1. Deprotection: The cycle begins with the removal of the 5'-DMT protecting group from the L-ribonucleoside attached to the solid support. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[8][11] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction.

2. Coupling: The L-adenosine phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative.[7][11] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.[8] Due to the steric bulk of the 2'-TBDMS group, coupling times for RNA synthesis are generally longer than for DNA synthesis.[10]

3. Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are irreversibly blocked in a capping step.[7][8] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[6]

4. Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester.[7][8] This is commonly accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[6][11]

This four-step cycle is repeated for each L-ribonucleoside to be added to the growing L-RNA chain until the desired sequence is assembled.

Post-Synthesis Processing: Cleavage, Deprotection, and Purification

Following the completion of the synthesis, the L-RNA oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This multi-step process is critical for obtaining a functional L-RNA molecule.

Caption: The workflow for post-synthesis processing of L-RNA oligonucleotides.

1. Cleavage from the Solid Support and Removal of Base/Phosphate Protecting Groups: The L-RNA oligonucleotide is first cleaved from the CPG solid support. This is typically achieved using a mixture of aqueous ammonia and methylamine (AMA).[7][16] This treatment also serves to remove the protecting groups from the exocyclic amines of the nucleobases (e.g., benzoyl from adenine) and the β-cyanoethyl groups from the phosphate backbone.[7][11]